
5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole is a complex organic compound that features an imidazole ring, a piperidine ring, and an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized from 1,5-diaminopentane through a cyclization reaction under acidic conditions.
Coupling Reactions: The imidazole and piperidine rings can be coupled to an indole precursor through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions can be used to modify the imidazole ring or reduce any double bonds present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the imidazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It can bind to specific receptors in biological systems, making it useful in drug discovery.
Medicine
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: The compound can be used in the synthesis of new materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperidine and indole rings can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
- 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-pyrrole
- 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-pyridine
Uniqueness
The unique combination of the imidazole, piperidine, and indole rings in 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
921230-33-3 |
|---|---|
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC名 |
5-imidazol-1-yl-1-piperidin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C16H20N4/c1-2-16-13(11-15(1)19-10-8-18-12-19)5-9-20(16)14-3-6-17-7-4-14/h1-2,8,10-12,14,17H,3-7,9H2 |
InChIキー |
MOLMUBCOYBDYRR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2CCC3=C2C=CC(=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
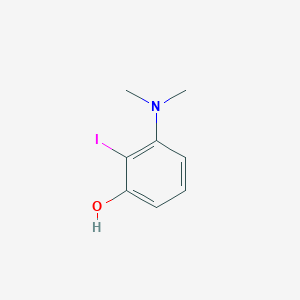
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
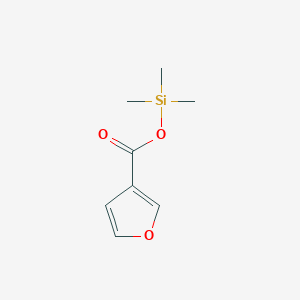
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
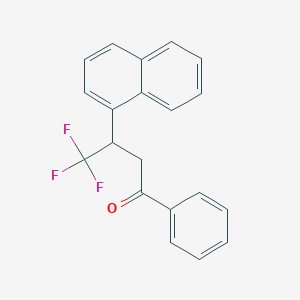

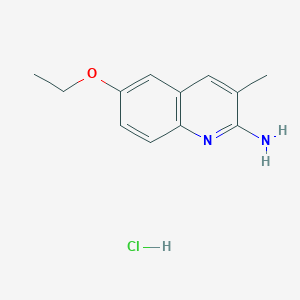
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
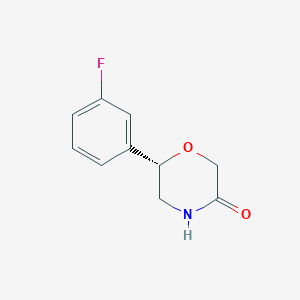
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
